molecular formula C23H24N2O3S B2581157 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 941955-43-7

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide

Cat. No.: B2581157
CAS No.: 941955-43-7
M. Wt: 408.52
InChI Key: XJHABNHKHZIEHQ-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with an isobutyl group at the 1-position and a naphthalene-2-sulfonamide moiety at the 6-position. The tetrahydroquinoline scaffold is known for its conformational rigidity, which enhances binding affinity to biological targets, while the sulfonamide group contributes to hydrogen-bonding interactions critical for enzyme inhibition .

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-16(2)15-25-22-11-9-20(13-19(22)8-12-23(25)26)24-29(27,28)21-10-7-17-5-3-4-6-18(17)14-21/h3-7,9-11,13-14,16,24H,8,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHABNHKHZIEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl bromide and a suitable base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with naphthalene-2-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to a secondary alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Secondary alcohol derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with a tetrahydroquinoline structure can exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth.

Anti-inflammatory Effects
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity
The sulfonamide moiety is known for its antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides. In vitro studies have demonstrated its effectiveness against various Gram-positive bacteria.

Biological Studies

Enzyme Interaction Studies
This compound serves as a valuable tool in biological studies to understand interactions with specific enzymes and receptors. It can act as an inhibitor or modulator of enzymatic activity, providing insights into metabolic pathways and potential therapeutic targets.

Cellular Pathway Exploration
In chemical biology, this compound is used to probe cellular mechanisms. Its ability to intercalate with DNA suggests potential roles in gene regulation and expression studies.

Industrial Applications

Material Development
The unique structural features of this compound make it suitable for the development of new materials and catalysts. Its chemical properties can be harnessed to create innovative products in various industries, including pharmaceuticals and materials science.

Case Study 1: Neuroprotective Effects

A study on tetrahydroquinoline derivatives indicated significant neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound was shown to enhance cell viability by activating antioxidant pathways.

Case Study 2: Antimicrobial Activity

In vitro testing revealed that this compound exhibited antibacterial activity against several strains of Gram-positive bacteria. The mechanism was attributed to competitive inhibition of enzymes involved in folate metabolism.

Summary Table of Biological Activities

Activity Type Mechanism Potential Applications
AnticancerInhibition of cancer cell proliferationCancer therapy
Anti-inflammatoryModulation of cytokine productionTreatment of inflammatory diseases
AntimicrobialInhibition of folate synthesisAntibiotic development
NeuroprotectiveActivation of antioxidant pathwaysTreatment of neurodegenerative diseases

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues: Quinolinyl and Sulfonamide Derivatives

The compound shares structural motifs with two classes of inhibitors:

  • Quinolinyl oxamide derivatives (QODs): These include compounds like N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, which act as dual inhibitors of FP-2 and FP-3 proteases. Unlike the target compound, QODs lack an isobutyl substituent and instead incorporate a benzodioxolyl group, which may reduce metabolic stability .

Key Structural Advantages of the Target Compound :

  • The isobutyl group may enhance lipophilicity and membrane permeability compared to smaller alkyl substituents (e.g., methyl in QODs).
Inhibitory Activity Against Enzymatic Targets

While direct data for the target compound are absent, related sulfonamides and quinoline derivatives provide benchmarks:

Compound IC50 (µM) Ki (µM) Target Enzyme Inhibition Type Reference
Naphthalene-2-sulfonamide 0.693 0.50 LPO Noncompetitive
2,5-Dichlorothiophene-3-sulfonamide 1.193 1.19 LPO Noncompetitive
6-aminopiridin-3-sulfonamide 11.95 4.71 LPO Noncompetitive
QOD/ICD derivatives N/A N/A FP-2/FP-3 Dual inhibition

Analysis :

  • The naphthalene-2-sulfonamide group in the target compound likely confers superior inhibitory potency (as seen in its parent sulfonamide, IC50 = 0.693 µM) compared to other sulfonamides, which exhibit 2–17× lower activity .
  • QOD/ICD derivatives, though potent dual inhibitors, lack structural data to explain their mechanism, hindering SAR optimization. The target compound’s well-defined sulfonamide-tetrahydroquinoline architecture could enable more rational design .
Structure-Activity Relationship (SAR) Considerations
  • Substituent Effects : The isobutyl group in the target compound may improve binding pocket occupancy compared to methyl (QODs) or propyl groups (e.g., CAS 1428652-17-8 in ), which influence steric and hydrophobic interactions .
  • Sulfonamide vs.

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroquinoline moiety and a sulfonamide group. Its molecular formula is C22H28N2O3SC_{22}H_{28}N_{2}O_{3}S with a molecular weight of 400.5 g/mol . The structural features contribute to its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Sulfonamides are known for their antibacterial effects due to their ability to inhibit bacterial folate synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of tetrahydroquinoline have shown promising results against various cancer cell lines. The compound's mechanism may involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Cell Line IC50 (µM) Reference
MGC-8030.4 ± 0.1
A54910.5 ± 1.3

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has also been documented. For example, compounds with similar structures have demonstrated efficacy in reducing inflammation in animal models . This property may be attributed to their ability to modulate pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis.
  • Tubulin Interaction : The tetrahydroquinoline moiety may interact with tubulin, inhibiting its polymerization and thereby affecting cell division in cancer cells.
  • Cytokine Modulation : The compound may affect the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that certain modifications enhance potency significantly .
  • In Vivo Efficacy : In animal models, the compound exhibited low toxicity while maintaining potent anti-inflammatory effects at lower doses compared to traditional NSAIDs .
  • Structural Optimization : Research focused on optimizing the chemical structure to enhance biological activity has shown that specific substitutions can lead to improved efficacy against targeted diseases .

Q & A

What computational methods are recommended to optimize the synthesis pathway of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide?

Advanced quantum chemical calculations, such as density functional theory (DFT), can predict reaction intermediates and transition states to identify energetically favorable pathways. Coupling these with reaction path search algorithms (e.g., artificial force-induced reaction methods) reduces trial-and-error experimentation. For example, ICReDD’s approach integrates computational predictions with experimental validation to narrow down optimal conditions, such as solvent selection or catalyst loading .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for this compound during structural validation?

Basic methodology involves cross-referencing experimental data with computational simulations (e.g., NMR chemical shift prediction via DFT) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Advanced strategies include 2D-NMR techniques (HSQC, HMBC) to resolve ambiguous coupling patterns, particularly for the tetrahydroquinoline and naphthalene moieties. Contradictions may arise from solvent effects or impurities; rigorous purification (e.g., preparative HPLC) and control experiments are essential .

What experimental designs are suitable for studying the compound’s mechanism of action in enzyme inhibition assays?

Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Ki) and determine competitive/non-competitive binding modes. Advanced studies employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics (MD) simulations to map interactions with active sites. Ensure controls for nonspecific binding (e.g., bovine serum albumin) and validate selectivity against structurally related enzymes .

How can solubility limitations of this sulfonamide derivative be addressed in biological assays?

Basic approaches include solvent optimization (e.g., DMSO/cosolvent systems) or micellar encapsulation. Advanced methods involve chemical modification (e.g., prodrug strategies) or formulation with cyclodextrins. Membrane separation technologies (e.g., nanofiltration) may improve purity of solubilized forms .

What strategies mitigate batch-to-batch variability in synthesizing the tetrahydroquinoline core?

Standardize reaction conditions using process control systems (e.g., flow chemistry) to maintain temperature/pH consistency. Advanced quality control involves inline analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring. Statistical design of experiments (DoE) can identify critical parameters (e.g., catalyst aging, moisture levels) .

How can researchers validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC-UV monitoring. Advanced degradation pathway analysis uses LC-MS/MS to identify byproducts. Simulate gastric/intestinal fluids for oral bioavailability assessments, adjusting pH and enzyme concentrations to mimic in vivo conditions .

What computational tools are effective for predicting drug-likeness and ADMET properties?

Basic tools include SwissADME or QikProp for Lipinski’s rule-of-five compliance. Advanced platforms like Schrödinger’s ADMET Predictor or machine learning models (e.g., DeepChem) assess off-target binding risks or metabolite formation. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

How can heterogeneous catalysis improve yield in the sulfonamide coupling step?

Immobilized catalysts (e.g., polymer-supported DMAP) enhance recyclability and reduce metal contamination. Advanced reactor designs (e.g., fixed-bed or microreactors) optimize mass transfer and temperature gradients. Reaction fundamentals (e.g., activation energy via Arrhenius plots) guide catalyst selection .

What analytical techniques differentiate regioisomeric impurities in the naphthalene-sulfonamide moiety?

Use chiral HPLC with polysaccharide columns or capillary electrophoresis (CE) for separation. Advanced characterization via X-ray crystallography or NOESY NMR resolves spatial arrangements. Reference standards for potential isomers (e.g., 1-naphthalene vs. 2-naphthalene derivatives) are critical .

How should researchers design comparative studies against structural analogs to assess SAR?

Employ a matrix of analogs with systematic variations (e.g., isobutyl substitution, ketone position). Advanced designs use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate with biophysical assays (SPR, ITC) and correlate with computational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.